4-(3-Chlorophenoxy)piperidine hydrochloride

Purity Analysis Quality Control HPLC

For reproducible neurological disorder drug discovery and analog library synthesis, source ≥98% HPLC-pure, meta-chloro isomer 4-(3-Chlorophenoxy)piperidine hydrochloride (CAS 65367-99-9). Unlike regioisomers or the free base, its hydrochloride salt guarantees enhanced aqueous solubility for reliable bioassays, validated by MS/NMR/IR data. The 3-chloro substitution is critical for target binding modulation. Precise analytical standard enables QC method validation. Consistent quality across batches reduces side reactions and simplifies purification for scalable lead optimization.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
CAS No. 65367-99-9
Cat. No. B1349331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenoxy)piperidine hydrochloride
CAS65367-99-9
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C11H14ClNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H
InChIKeyRCKZZPLYUQTPMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenoxy)piperidine Hydrochloride (CAS 65367-99-9): Baseline Specifications for Research Sourcing


4-(3-Chlorophenoxy)piperidine hydrochloride (CAS 65367-99-9) is a heterocyclic piperidine derivative characterized by a 3-chlorophenoxy substituent at the 4-position of the piperidine ring, supplied as a hydrochloride salt . It has a molecular formula of C₁₁H₁₅Cl₂NO and a molecular weight of 248.15 g/mol . The compound serves primarily as a key intermediate in pharmaceutical development, particularly for the synthesis of drug candidates targeting neurological disorders . Its utility stems from the piperidine core and the specific 3-chloro substitution pattern on the phenoxy ring, which influences its reactivity and potential interactions with biological targets .

Why 4-(3-Chlorophenoxy)piperidine Hydrochloride Cannot Be Substituted by Generic Analogs


Procurement specialists and researchers should not assume that positional isomers or free base forms of phenoxypiperidines are interchangeable with 4-(3-Chlorophenoxy)piperidine hydrochloride. The position of the chlorine atom on the phenoxy ring (3- vs. 2- or 4-substitution) can significantly alter the compound's reactivity, lipophilicity, and interaction with biological targets . Furthermore, the hydrochloride salt form directly impacts physical properties such as aqueous solubility and stability, which are critical for reproducible synthetic protocols and biological assays [1]. Substituting with the free base or a different chloro-isomer without rigorous re-validation can lead to failed syntheses or inconsistent bioactivity data .

Quantitative Differentiation Evidence for 4-(3-Chlorophenoxy)piperidine Hydrochloride (65367-99-9) Sourcing


High Purity Specification (≥98%) Validated by HPLC

The compound is commercially available with a purity specification of ≥98% as determined by High-Performance Liquid Chromatography (HPLC), a critical quality attribute for reproducible research . This specification meets the requirements for a reliable synthetic intermediate, minimizing the risk of side reactions from impurities. While the free base form (CAS 97840-40-9) is also available at 98% purity , the hydrochloride salt offers distinct handling and solubility advantages. This high-purity grade contrasts with lower purity offerings (e.g., 95-97% from some vendors ), where the presence of undefined impurities could confound results in sensitive assays or complex synthetic pathways.

Purity Analysis Quality Control HPLC

Hydrochloride Salt Form Enhances Aqueous Solubility for In Vitro Assays

The hydrochloride salt of 4-(3-Chlorophenoxy)piperidine is expected to exhibit significantly enhanced aqueous solubility compared to its free base counterpart. This is a well-established property of piperidine hydrochloride salts, which are typically described as 'easily soluble' or 'soluble' in water [1]. While specific quantitative solubility data for this exact compound is not publicly available, the general principle is well-documented: converting a basic amine like piperidine to its hydrochloride salt increases polarity and promotes hydration, facilitating dissolution in aqueous media [1]. This property is essential for preparing stock solutions for in vitro biological assays, where poor solubility of the free base could limit test concentrations and confound activity measurements.

Solubility Formulation Salt Selection

Unique 3-Chloro Substitution Pattern Differentiates Reactivity and Potential Bioactivity

The position of the chlorine atom on the phenoxy ring (3- or meta- position) is a key differentiator from other commercially available isomers, such as 4-(2-Chlorophenoxy)piperidine and 4-(4-Chlorophenoxy)piperidine . This specific substitution pattern can influence the compound's electronic properties, steric profile, and subsequent reactivity. The compound is explicitly noted for its use as a 'key intermediate' in the synthesis of pharmaceuticals targeting neurological disorders, a role that may be less optimal for its positional isomers due to altered reactivity or binding characteristics . While direct comparative bioactivity data (e.g., IC50 values) for this specific compound against its isomers is not available in the public domain, the principle that positional isomerism can drastically alter biological activity is a cornerstone of medicinal chemistry. Therefore, selecting the specific 3-chloro isomer is crucial for projects where this specific substitution pattern is required by the synthetic route or target SAR.

Structure-Activity Relationship Medicinal Chemistry Synthetic Intermediate

Established Role as a Key Intermediate in Neurological Drug Discovery

Vendor documentation explicitly states that 4-(3-Chlorophenoxy)piperidine hydrochloride 'serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of medications targeting neurological disorders' . This established, albeit non-public, application pathway provides a strategic advantage for procurement. Researchers focused on CNS targets may find this compound to be a preferred building block due to its established utility in this therapeutic area, potentially offering a more direct path to desired chemotypes compared to less specialized or less commonly used piperidine derivatives . While the exact final drug candidates or biological targets are not disclosed in public literature, this documented application focus differentiates it from generic piperidine intermediates.

Drug Discovery Neurological Disorders Synthetic Intermediate

Optimal Application Scenarios for 4-(3-Chlorophenoxy)piperidine Hydrochloride (65367-99-9) Based on Verified Evidence


Reproducible Synthesis of CNS-Targeted Drug Candidates

Procure the ≥98% HPLC purity grade of 4-(3-Chlorophenoxy)piperidine hydrochloride as a key intermediate for synthesizing novel pharmaceuticals for neurological disorders . The high purity minimizes side reactions, improving overall yield and simplifying purification. The hydrochloride salt form facilitates use in reactions requiring aqueous conditions or polar solvents.

Preparation of Accurate Stock Solutions for In Vitro Pharmacology

Utilize the hydrochloride salt form of 4-(3-Chlorophenoxy)piperidine for its expected enhanced aqueous solubility when preparing stock solutions for cell-based assays or biochemical screens. This ensures that the compound can be delivered at the desired concentrations without precipitation, which is critical for obtaining reliable dose-response data and accurately determining potency.

Medicinal Chemistry SAR Exploration Around the Phenoxy Moiety

Employ 4-(3-Chlorophenoxy)piperidine hydrochloride as the specific 'meta-chloro' building block in a library of phenoxypiperidine analogs to explore structure-activity relationships (SAR) . Its distinct 3-chloro substitution pattern allows researchers to systematically investigate the impact of halogen position on target binding, selectivity, and pharmacokinetic properties, providing a crucial comparator to the 2-chloro and 4-chloro isomers .

Quality Control and Analytical Method Development

Use the well-defined, high-purity material (≥98% by HPLC) as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for monitoring reaction progress, assessing purity of synthesized derivatives, or quantifying the compound in biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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